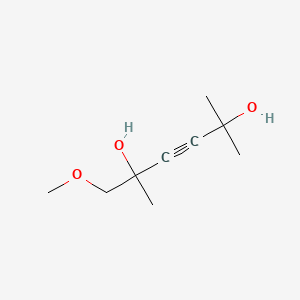

1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol

Descripción general

Descripción

1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1-Methoxy-2,5-dimethylhex-3-yne-2,5-diol has shown promise in medicinal chemistry. Its structural characteristics allow it to interact with biological systems effectively.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have evaluated its activity against various cancer cell lines such as HCT-116 and MCF-7. The compound's derivatives demonstrated IC₅₀ values indicating potent antiproliferative effects .

Cannabinoid Modification

Recent patents highlight the utility of this compound in modifying cannabinoids for enhanced therapeutic effects. The alcoxylation of cannabinoids using this compound has been explored to improve solubility and bioavailability in pharmaceutical formulations .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in:

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various organic compounds due to its reactive alkyne functional group. It can be utilized in the preparation of complex molecules used in agrochemicals and specialty chemicals.

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal reported on the synthesis of new derivatives based on this compound. These derivatives were tested for their anticancer activities against human cancer cell lines. The findings indicated that some derivatives had IC₅₀ values below 10 µg/mL, suggesting strong potential for further development as anticancer agents .

Case Study 2: Cannabinoid Enhancement

Another study focused on the use of this compound for enhancing the pharmacological properties of cannabinoids through alcoxylation processes. The modified cannabinoids exhibited improved solubility and stability profiles compared to their unmodified counterparts .

Propiedades

Fórmula molecular |

C9H16O3 |

|---|---|

Peso molecular |

172.22 g/mol |

Nombre IUPAC |

1-methoxy-2,5-dimethylhex-3-yne-2,5-diol |

InChI |

InChI=1S/C9H16O3/c1-8(2,10)5-6-9(3,11)7-12-4/h10-11H,7H2,1-4H3 |

Clave InChI |

HWFHSWQPGNWVEW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C#CC(C)(COC)O)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.